Carbocyclic thromboxane A2

Description

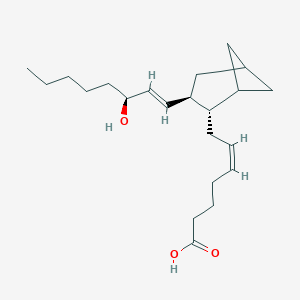

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWNJZLXPXFNGN-GXTQQWMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74034-56-3 |

Source

|

| Record name | Carbocyclic thromboxane A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOCYCLIC THROMBOXANE A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbocyclic Thromboxane A2: A Stable and Selective Tool for Thromboxane A2 Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of carbocyclic thromboxane A2 (CTA2), a stable analog of the highly labile endogenous mediator, thromboxane A2 (TXA2). Designed for researchers in pharmacology, cardiovascular biology, and drug discovery, this document delves into the chemical properties, synthesis, and biological applications of CTA2, offering detailed experimental protocols and expert insights to facilitate its effective use in the laboratory.

The Imperative for a Stable Thromboxane A2 Analog

Thromboxane A2 (TXA2) is a potent lipid mediator synthesized by activated platelets and other cell types from arachidonic acid.[1] It plays a critical role in hemostasis and pathophysiology through its potent pro-aggregatory and vasoconstrictive actions.[2][3] These effects are mediated through the G-protein coupled thromboxane A2 receptors (TP receptors), of which two isoforms, TPα and TPβ, have been identified.[1][4]

However, the utility of native TXA2 in experimental settings is severely limited by its extreme instability in aqueous solutions, with a half-life of approximately 30 seconds under physiological conditions.[2] This rapid hydrolysis to the inactive thromboxane B2 (TXB2) necessitates the use of stable analogs for reliable and reproducible in vitro and in vivo studies of TP receptor function. Carbocyclic thromboxane A2 emerges as a crucial tool in this context, offering the biological activity of the parent compound with significantly enhanced stability.

Carbocyclic Thromboxane A2: Chemical Profile and Stability

Carbocyclic thromboxane A2 is a structural analog of TXA2 where the unstable endoperoxide bridge is replaced with a more stable carbocyclic ring. This modification confers a significantly longer half-life, allowing for precise and controlled experimental application.

Chemical Structure Comparison:

Caption: Chemical structures of Thromboxane A2 (TXA2) and Carbocyclic Thromboxane A2 (CTA2).

Synthesis of Carbocyclic Thromboxane A2

The total synthesis of carbocyclic thromboxane A2 is a complex multi-step process that has been achieved by several research groups. While a detailed, step-by-step protocol is beyond the scope of this guide and often proprietary, the general synthetic strategy involves the construction of the bicyclo[3.1.1]heptane core followed by the stereoselective introduction of the two side chains. Researchers seeking to synthesize CTA2 in-house are advised to consult specialized organic chemistry literature on prostaglandin and thromboxane synthesis. For most research applications, commercial sourcing of CTA2 is the most practical approach.

Biological Activity and Mechanism of Action

Carbocyclic thromboxane A2 is a potent and selective agonist of the thromboxane A2 receptor. Its primary and most well-characterized effect is potent vasoconstriction.[6][7][8] CTA2 has been shown to induce concentration-dependent contractions in a variety of isolated arterial preparations, including coronary, cerebral, mesenteric, and renal arteries.[6]

The effect of CTA2 on platelet aggregation is more nuanced. While native TXA2 is a potent platelet aggregator, studies have shown that CTA2, at concentrations that cause robust vasoconstriction, can actually inhibit platelet aggregation induced by other agonists like arachidonic acid.[7] This dissociation of vasoconstrictor and platelet aggregatory activities makes CTA2 a valuable tool for dissecting the distinct roles of TP receptor activation in different physiological and pathological processes.

Signaling Pathway of Thromboxane A2 Receptor Activation:

Upon binding of CTA2 to the TP receptor, a conformational change is induced, leading to the activation of associated G-proteins, primarily Gq/11 and G12/13.[1]

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in smooth muscle contraction.

-

G12/13 Pathway: Activation of G12/13 stimulates the Rho/Rho-kinase pathway, which contributes to the sensitization of the contractile apparatus to Ca2+ and further enhances vasoconstriction.

Caption: Simplified signaling pathway of TP receptor activation by CTA2 leading to vasoconstriction.

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is essential to optimize these protocols for specific experimental conditions and cell/tissue types.

In Vitro Vasoconstriction Assay using Isolated Aortic Rings

This protocol describes a method for assessing the vasoconstrictor effects of CTA2 on isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Carbocyclic Thromboxane A2 (CTA2) stock solution (e.g., 1 mM in ethanol)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize the rat by an approved method.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

(Optional for endothelium-denuded rings) Gently rub the intimal surface of the ring with a fine wire or forceps.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Viability Check:

-

Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, assess endothelial integrity by adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. For endothelium-denuded rings, relaxation should be minimal.

-

Wash the rings extensively with Krebs-Henseleit solution and allow them to return to baseline tension.

-

-

CTA2 Concentration-Response Curve:

-

Once the baseline is stable, add cumulative concentrations of CTA2 (e.g., 1 nM to 1 µM) to the organ bath.

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

Record the isometric tension at each concentration.

-

-

Data Analysis:

-

Express the contractile response to CTA2 as a percentage of the maximal contraction induced by a high concentration of KCl (e.g., 80 mM) at the end of the experiment.

-

Plot the concentration-response curve and calculate the EC50 value.

-

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines a method for measuring changes in systemic blood pressure in response to intravenous administration of CTA2 in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats (300-350g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

-

Heparinized saline (10 U/mL)

-

Carbocyclic Thromboxane A2 (CTA2) solution for injection (e.g., in saline)

-

Pressure transducer and data acquisition system

-

Catheters (e.g., PE-50 tubing)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and ensure an adequate depth of anesthesia.

-

Cannulate the trachea to ensure a patent airway.

-

Cannulate the right carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure.

-

Cannulate the left jugular vein with a catheter for intravenous drug administration.

-

-

Stabilization:

-

Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

-

-

CTA2 Administration:

-

Administer a bolus intravenous injection of the vehicle (e.g., saline) to establish a baseline response.

-

Administer increasing doses of CTA2 (e.g., 0.1, 0.3, 1, 3 µg/kg) as intravenous bolus injections.

-

Allow sufficient time between doses for the blood pressure to return to baseline.

-

-

Data Recording and Analysis:

-

Continuously record the mean arterial pressure (MAP).

-

Calculate the change in MAP from the pre-injection baseline for each dose of CTA2.

-

Plot the dose-response relationship.

-

Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C22H36O3 | [5] |

| Molecular Weight | 348.5 g/mol | [5] |

| Supplied Form | Solution in ethanol | [5] |

| Storage Temperature | -20°C | [5] |

| Solubility (DMSO) | ~25 mg/mL | [5] |

| Solubility (DMF) | ~50 mg/mL | [5] |

| Solubility (PBS, pH 7.2) | ~100 µg/mL | [5] |

| Primary Biological Activity | Potent Vasoconstriction | [6][7][8] |

| Effect on Platelet Aggregation | Inhibitory at higher concentrations | [7] |

Commercial Suppliers

Carbocyclic thromboxane A2 is available from several reputable suppliers of research biochemicals, including:

-

Cayman Chemical

-

MedChemExpress

-

Santa Cruz Biotechnology

-

Tocris Bioscience

Researchers should always obtain a certificate of analysis to ensure the purity and identity of the compound.

Conclusion

Carbocyclic thromboxane A2 is an indispensable tool for investigating the physiological and pathophysiological roles of the thromboxane A2 receptor. Its enhanced stability compared to the endogenous ligand allows for precise and reproducible studies of TP receptor signaling and function. This guide provides a foundational understanding of CTA2 and practical protocols to facilitate its use in research. As with any potent biological agent, careful experimental design and dose-response studies are crucial for obtaining meaningful and reliable data.

References

-

Wikipedia. Thromboxane A2. [Link]

- Nakahata, N. (2008). Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. Pharmacology & Therapeutics, 118(1), 18-35.

- Thromboxane A2: an endothelium-derived vasoconstrictor in human internal mammary arteries. The Annals of Thoracic Surgery, 60(4), 838-842.

-

Ardent Bio. Multi-Species TXA2 (Thromboxane A2) ELISA Kit. [Link]

- Toda, N. (1982). Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries.

-

Wikipedia. Thromboxane. [Link]

- D'Angelo, D. D., & Toth, P. T. (2022). Physiology, Thromboxane A2. In StatPearls [Internet].

- Gruber, R., Schöfnagl, M., Karreth, F., Fischer, M. B., & Watzek, G. (2003). The stable analog carbocyclic TXA2 but not platelet-released TXA2 induces osteoclast-like cell formation.

-

Elabscience. TXA2(Thromboxane A2) ELISA Kit. [Link]

- Lefer, A. M., Smith, E. F., Araki, H., Smith, J. B., Aharony, D., Claremon, D. A., ... & Nicolaou, K. C. (1980). Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2. Proceedings of the National Academy of Sciences, 77(3), 1706-1710.

- Watts, I. S., Wharton, K. A., White, B. P., & Lumley, P. (1990). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. British journal of pharmacology, 101(4), 843–851.

-

Thromboxane || Structure ,Biosynthesis and function. (2020, December 1). [Video]. YouTube. [Link]

- Smith, E. F., Lefer, A. M., & Nicolaou, K. C. (1981). Mechanism of coronary vasoconstriction induced by carbocyclic thromboxane A2.

- Schultheiss, C., Schlichter, R., & Schirrmacher, K. (2001). Effect of the stable thromboxane derivative, carbocyclic thromboxane A2, on membrane potential of rat myenteric neurones in culture. British journal of pharmacology, 134(5), 999–1006.

- Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177.

- Bogdan, S., Luca, V., Ober, C., Melega, I., Pestean, C., Codea, R., & Oana, L. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine, 76(1), 1-8.

- Ashton, A. W., & Ware, J. A. (2010). Thromboxane and the thromboxane receptor in cardiovascular disease. Journal of thrombosis and haemostasis : JTH, 8(3), 441–451.

- Bencsik, P., Gömöri, K., Pálóczi, J., Pacher, P., & Ferdinandy, P. (2024). LPA-Induced Thromboxane A2-Mediated Vasoconstriction Is Limited to Poly-Unsaturated Molecular Species in Mouse Aortas. International Journal of Molecular Sciences, 25(13), 6937.

- Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology and Pharmacotherapeutics, 3(2), 172.

- Mayeux, P. R., Morton, H. E., Gillard, J., Lord, A., Morinelli, T. A., Boehm, A., ... & Halushka, P. V. (1988). The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets.

- Dhamoon, A. S. (2022). Physiology, Thromboxane A2. In StatPearls.

- Kurtz, T. W., & Morris, R. C. (1987). Measurement of blood pressure in rats. Invasive or noninvasive methods?. Hypertension, 10(5), 577-583.

- Toda, N. (1983). Responses of human, monkey and dog coronary arteries in vitro to carbocyclic thromboxane A2 and vasodilators. British journal of pharmacology, 80(1), 123–130.

- Cuesta, G., & Fink, G. D. (1982). Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats. Journal of pharmacological methods, 7(4), 333-341.

- Bevers, E. M., Comfurius, P., van Rijn, J. L., Hemker, H. C., & Zwaal, R. F. (1982). Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa. European journal of biochemistry, 122(2), 429-436.

Sources

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of coronary vasoconstriction induced by carbocyclic thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbocyclic Thromboxane A2: A Bifunctional Modulator of Platelet Aggregation

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of carbocyclic thromboxane A2 (CTA2), a stable and potent analog of the highly labile endogenous mediator, thromboxane A2 (TXA2). We will explore the unique dual pharmacology of CTA2, detailing its mechanism as an inhibitor of platelet aggregation, and provide field-proven experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.

The Thromboxane A2 Axis: A Critical Mediator in Hemostasis and Thrombosis

Thromboxane A2 (TXA2) is a potent, yet chemically unstable, eicosanoid synthesized by activated platelets from arachidonic acid via the cyclooxygenase-1 (COX-1) and thromboxane synthase enzymes.[1][2] Upon its release, TXA2 acts as a powerful pro-thrombotic agent, inducing irreversible platelet aggregation and vasoconstriction, thereby playing a pivotal role in physiologic hemostasis.[1][3] However, the dysregulation of TXA2 production is a key contributor to the pathophysiology of arterial thrombosis, underlying acute cardiovascular events such as myocardial infarction and ischemic stroke.[4]

The biological actions of TXA2 are mediated through its interaction with a specific G-protein coupled receptor, the thromboxane-prostanoid (TP) receptor.[1][4] In platelets, activation of the TPα isoform initiates a signaling cascade that is central to amplifying the thrombotic response.[4][5] Due to its inherent instability, with a half-life of approximately 30 seconds in aqueous solution, studying the precise roles of TXA2 in biological systems is challenging.[1] This has necessitated the development of stable synthetic analogs, such as carbocyclic thromboxane A2, to probe its complex pharmacology.

Carbocyclic Thromboxane A2: Structure and Duality of Action

Carbocyclic thromboxane A2 (CTA2) is a chemically stable analog of TXA2 where the labile oxygen atom of the 9,11-endoxide bridge is replaced with a methylene group. This structural modification confers a significantly longer half-life, making it an invaluable tool for in vitro and in vivo studies.

CTA2 exhibits a fascinating and complex pharmacological profile. It has been shown to act as a potent vasoconstrictor at nanomolar concentrations, mimicking the action of TXA2 on vascular smooth muscle.[6][7] Paradoxically, at micromolar concentrations, CTA2 functions as an inhibitor of platelet aggregation induced by various agonists, including arachidonic acid and endoperoxides.[6] This bifunctional nature—acting as a TP receptor agonist in the vasculature while antagonizing its effects in platelets—makes CTA2 a unique molecular probe for dissecting the tissue-specific roles of the TXA2 signaling pathway. Some studies have even suggested that CTA2 does not induce platelet aggregation at all, further highlighting its utility in separating the vasoconstrictor and platelet-aggregating activities of the native compound.[8]

Mechanism of Action: Inhibition of Platelet Aggregation

The inhibitory effect of CTA2 on platelet function is attributed to its interaction with the TP receptor on the platelet surface. While the precise nature of this antagonism is a subject of ongoing research, evidence suggests that at higher concentrations, CTA2 acts as a competitive antagonist to pro-aggregatory ligands at the platelet TP receptor.

The Platelet TP Receptor Signaling Cascade

To understand how CTA2 inhibits platelet aggregation, it is essential to first delineate the canonical TXA2 signaling pathway in platelets. This pathway serves as a critical amplification loop in response to initial platelet activation.

-

Agonist Binding and Receptor Activation: Endogenous TXA2 or other agonists bind to and activate the TPα receptor on the platelet membrane.[4]

-

G-Protein Coupling: The activated TP receptor couples primarily to the Gq and G12/13 families of heterotrimeric G-proteins.[4]

-

Downstream Signaling:

-

Gq Pathway: Activated Gαq stimulates phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the dense tubular system, leading to a rapid influx of Ca²⁺ into the cytosol. Both Ca²⁺ and DAG synergistically activate protein kinase C (PKC).

-

G12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-kinase, which is crucial for myosin light chain phosphorylation and subsequent platelet shape change.[4]

-

-

Platelet Response: The culmination of these signaling events is an increase in intracellular calcium, platelet shape change from discoid to spherical with filopodia extensions, degranulation (release of ADP, serotonin, and more TXA2), and the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa).[1][4] Activated αIIbβ3 binds fibrinogen, cross-linking adjacent platelets and leading to the formation of a stable thrombus.[1]

CTA2, at inhibitory concentrations, is thought to occupy the TP receptor on platelets without inducing the full conformational changes required for robust G-protein coupling and downstream signaling, thereby preventing the pro-aggregatory cascade initiated by TXA2 and other TP receptor agonists.

Sources

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. The Anticoagulant Effect of Ibuprofen and Interactions Including Anticoagulants [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbocyclic thromboxane A2: aggrevation of myocardial ischemia by a new synthetic thromboxane A2 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathways Activated by Carbocyclic Thromboxane A2

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Carbocyclic thromboxane A2 (CTA2) is a stable, synthetic analog of the potent but highly unstable arachidonic acid metabolite, thromboxane A2 (TXA2).[1] As such, CTA2 serves as an invaluable tool for the elucidation of TXA2-mediated signaling pathways, which are pivotal in a myriad of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle contraction.[1][2] This technical guide provides a comprehensive exploration of the signaling cascades initiated by CTA2, focusing on the molecular mechanisms of receptor activation, G-protein coupling, and the downstream effector pathways. We will delve into the canonical Gq/Phospholipase C and G12/13/Rho pathways, and also explore the emerging evidence for cross-talk with the MAPK/ERK signaling cascade. This guide is intended to be a definitive resource for researchers in the field, providing not only a deep mechanistic understanding but also detailed, field-proven experimental protocols to facilitate further investigation.

Introduction: The Significance of Carbocyclic Thromboxane A2 in Cellular Signaling

Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a critical role in platelet aggregation and vasoconstriction.[1] However, its inherent instability, with a half-life of approximately 30 seconds in aqueous solution, presents a significant challenge for in vitro and in vivo studies. Carbocyclic thromboxane A2 (CTA2) is a chemically stable analog of TXA2 that effectively mimics its biological activity by binding to and activating the same cell surface receptors, the thromboxane A2 receptors (TP receptors).[3] This stability makes CTA2 an indispensable pharmacological tool for dissecting the intricate signaling networks governed by TP receptor activation.

TP receptors are members of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][2] Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of heterotrimeric G-proteins, thereby initiating a cascade of intracellular signaling events. The primary G-proteins coupled to TP receptors are Gq and G12/13, which in turn activate distinct downstream effector pathways.[2][4] Understanding these pathways is paramount for the development of novel therapeutic agents targeting a range of cardiovascular and inflammatory diseases.

The Canonical Signaling Pathways of CTA2

The Gq/Phospholipase C Pathway: A Cascade of Second Messengers

The coupling of activated TP receptors to the Gq family of G-proteins is a cornerstone of CTA2 signaling.[2] This interaction initiates a well-characterized signaling cascade that leads to the generation of two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The α-subunit of Gq, upon activation, directly stimulates the membrane-associated enzyme Phospholipase C (PLC).[2] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into IP3 and DAG.

-

Inositol 1,4,5-trisphosphate (IP3) and Calcium Mobilization: IP3 is a small, water-soluble molecule that diffuses into the cytosol and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated calcium channel, and its activation by IP3 results in the release of stored calcium ions (Ca2+) from the ER into the cytoplasm.[5] This rapid and transient increase in intracellular calcium concentration is a key signaling event that triggers a multitude of cellular responses, including smooth muscle contraction, platelet aggregation, and gene transcription.[2]

-

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation: DAG, the other product of PIP2 hydrolysis, remains embedded in the plasma membrane. It functions as a docking site and allosteric activator for Protein Kinase C (PKC), a family of serine/threonine kinases.[6] The increase in intracellular calcium concentration, initiated by IP3, facilitates the translocation of PKC from the cytosol to the plasma membrane, where it can bind to DAG and become fully active.[7] Activated PKC then phosphorylates a wide array of substrate proteins, thereby regulating a diverse range of cellular processes, including cell growth, differentiation, and apoptosis.

The G12/13/Rho Pathway: Regulating the Cytoskeleton and Gene Expression

In addition to Gq, TP receptors also couple to the G12/13 family of G-proteins.[2][4] Activation of this pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and gene expression, primarily through the activation of the small GTPase, RhoA.

Upon stimulation by the activated TP receptor, the α-subunits of G12 and G13 act as guanine nucleotide exchange factors (GEFs) for RhoA, promoting the exchange of GDP for GTP.[8][9] GTP-bound RhoA is the active form of the protein and initiates a downstream signaling cascade by activating Rho-associated coiled-coil containing protein kinase (ROCK).[10]

ROCK is a serine/threonine kinase with a number of important downstream targets. One of the most well-characterized substrates of ROCK is the myosin phosphatase target subunit 1 (MYPT1).[11] Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP).[12] This leads to an increase in the phosphorylation of the myosin light chain, which in turn promotes the assembly of actin-myosin filaments and enhances smooth muscle contraction.[11]

Beyond its effects on the cytoskeleton, the G12/13-RhoA-ROCK pathway has also been implicated in the regulation of gene expression, in part through the activation of transcription factors such as serum response factor (SRF).[13]

Cross-talk with the MAPK/ERK Pathway

Emerging evidence suggests that GPCRs, including TP receptors, can also modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[14][15] The activation of the MAPK/ERK pathway is a central signaling hub that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.

The precise mechanisms by which TP receptors activate the MAPK/ERK pathway are still under investigation but are thought to involve multiple points of cross-talk with the Gq/PLC and G12/13/Rho pathways. For instance, PKC, activated downstream of Gq, can phosphorylate and activate components of the MAPK cascade, such as Raf kinase.[14] Additionally, the Gβγ subunits released from activated G-proteins can also contribute to the activation of the MAPK/ERK pathway.[16]

The activation of ERK by CTA2 can be assessed by measuring the phosphorylation of ERK1/2 at specific threonine and tyrosine residues.[17]

Experimental Protocols for Studying CTA2 Signaling

This section provides detailed, step-by-step methodologies for key experiments to investigate the signaling pathways activated by CTA2.

Radioligand Binding Assay for TP Receptor

This protocol describes a competitive binding assay to determine the affinity of CTA2 for the TP receptor using a commercially available radiolabeled antagonist, such as [3H]-SQ29,548.[18][19]

Materials:

-

Cell membranes expressing the TP receptor

-

[3H]-SQ29,548 (radioligand)

-

Carbocyclic thromboxane A2 (unlabeled competitor)

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled CTA2 in binding buffer.

-

In a 96-well plate, add a constant amount of cell membranes to each well.

-

Add a fixed concentration of [3H]-SQ29,548 to each well.

-

Add the different concentrations of unlabeled CTA2 to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled antagonist).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of CTA2 to generate a competition curve and determine the IC50 value.

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of the ratiometric fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to CTA2 stimulation.[5][20][21][22][23]

Materials:

-

Cells expressing the TP receptor, plated on glass coverslips or in a 96-well plate

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Carbocyclic thromboxane A2

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in HBSS containing a small amount of Pluronic F-127 to aid in dispersion.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Place the coverslip or plate in the imaging setup and allow the cells to equilibrate.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Add a known concentration of CTA2 to the cells and continue to record the fluorescence changes over time.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

Inositol Trisphosphate (IP3) Measurement

This protocol outlines the use of a commercially available competitive ELISA kit to quantify the amount of IP3 produced in cells following stimulation with CTA2.[24][25][26][27]

Materials:

-

Cells expressing the TP receptor

-

Carbocyclic thromboxane A2

-

Cell lysis buffer (provided with the kit)

-

IP3 ELISA kit (containing IP3-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate cells and grow to confluency.

-

Stimulate the cells with CTA2 for the desired time.

-

Lyse the cells using the provided lysis buffer and collect the lysates.

-

Follow the manufacturer's instructions for the ELISA. This typically involves:

-

Adding standards and samples to the IP3-coated plate.

-

Adding the detection antibody.

-

Incubating and washing the plate.

-

Adding the HRP-conjugate.

-

Incubating and washing the plate.

-

Adding the TMB substrate and incubating until a color develops.

-

Adding the stop solution.

-

-

Measure the absorbance at 450 nm using a plate reader.

-

Generate a standard curve using the provided IP3 standards and determine the concentration of IP3 in the samples.

Western Blot for Phosphorylated Downstream Targets

This protocol provides a general method for detecting the phosphorylation of downstream targets of the CTA2 signaling pathways, such as MYPT1 (for the G12/13 pathway) and ERK1/2 (for the MAPK pathway), using Western blotting.[15][17][28][29][30]

Materials:

-

Cells expressing the TP receptor

-

Carbocyclic thromboxane A2

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest, e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Plate cells and grow to the desired confluency.

-

Serum-starve the cells overnight to reduce basal phosphorylation.

-

Stimulate the cells with CTA2 for various times.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.

-

Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Data Presentation and Interpretation

To facilitate the comparison of experimental results, it is recommended to summarize all quantitative data in clearly structured tables.

Table 1: Example Data Summary for CTA2 Signaling Experiments

| Experiment | Readout | CTA2 Treatment (Concentration, Time) | Control Treatment | Result (e.g., Fold Change, EC50) |

| Radioligand Binding | IC50 of [3H]-SQ29,548 displacement | Varies | Vehicle | [IC50 value] nM |

| Intracellular Calcium | Peak F340/F380 ratio | 1 µM, 2 min | Vehicle | [Fold change] vs. baseline |

| IP3 Measurement | IP3 concentration (pmol/well) | 1 µM, 5 min | Vehicle | [Concentration] |

| Western Blot (p-MYPT1) | Ratio of p-MYPT1/total MYPT1 | 1 µM, 10 min | Vehicle | [Fold change] vs. control |

| Western Blot (p-ERK1/2) | Ratio of p-ERK/total ERK | 1 µM, 5 min | Vehicle | [Fold change] vs. control |

Conclusion and Future Directions

Carbocyclic thromboxane A2 is a powerful tool for unraveling the complexities of thromboxane A2 receptor signaling. The activation of the Gq/PLC and G12/13/Rho pathways by CTA2 initiates a cascade of events that are fundamental to a wide range of cellular responses. The experimental protocols detailed in this guide provide a robust framework for investigating these pathways and for screening potential therapeutic modulators.

Future research in this area will likely focus on a more detailed understanding of the cross-talk between the canonical TP receptor signaling pathways and other signaling networks, such as the MAPK/ERK pathway. Furthermore, the development of novel probes and biosensors will enable a more precise spatiotemporal analysis of these signaling events in living cells. A deeper understanding of the intricate signaling web activated by CTA2 will undoubtedly pave the way for the development of more targeted and effective therapies for a host of human diseases.[31]

References

-

Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

-

protocols.io. (2022, September 20). Calcium Imaging in mDA neurons. Retrieved from [Link]

-

StatPearls. (2022, September 12). Physiology, Thromboxane A2. NCBI Bookshelf. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A simple, quick and high-yield preparation of the human thromboxane A2 receptor in full size for structural studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Gα12 and Gα13: Versatility in Physiology and Pathology. Retrieved from [Link]

-

PubMed. (n.d.). Biochemical Assays for Multiple Activation States of Protein Kinase C. Retrieved from [Link]

-

National Institutes of Health. (2024, July 16). RhoA-mediated G12-G13 signaling maintains muscle stem cell quiescence and prevents stem cell loss. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analyses for (A) phosphor-MYPT-1 and total MYPT-1 (B) RhoA (membrane) and RhoA (cytosol) ß-actin serves as a control. Retrieved from [Link]

-

Frontiers. (2022, September 25). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Retrieved from [Link]

-

PubMed. (n.d.). Coupling interaction between thromboxane A2 receptor and alpha-13 subunit of guanine nucleotide-binding protein. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual IP3 (Inositol Triphosphate) ELISA Kit. Retrieved from [Link]

-

ACS Publications. (2025, August 10). Insights into the Expression, Structure, and Function of the Thromboxane A2 Receptor in Vascular Biology. Retrieved from [Link]

-

Boster Bio. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from [Link]

-

Circulation Research. (n.d.). Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration. Retrieved from [Link]

-

Reactome. (n.d.). G alpha (12/13) signalling events. Retrieved from [Link]

-

AMSBIO. (n.d.). Human Inositol Triphosphate (IP3) Elisa kit. Retrieved from [Link]

-

ResearchGate. (2024, May 7). Identification of Gα12-vs-Gα13-coupling determinants and development of a Gα12/13-coupled designer GPCR. Retrieved from [Link]

-

Frontiers. (n.d.). Gα12 and Gα13: Versatility in Physiology and Pathology. Retrieved from [Link]

-

Frontiers. (2022, February 14). Gα12 and Gα13: Versatility in Physiology and Pathology. Retrieved from [Link]

-

MDPI. (n.d.). The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection. Retrieved from [Link]

-

PubMed. (n.d.). Calcium- and protein kinase C-dependent activation of the tyrosine kinase PYK2 by angiotensin II in vascular smooth muscle. Retrieved from [Link]

-

NCBI Bookshelf. (2012, May 1). Phospho-ERK Assays. Retrieved from [Link]

-

American Journal of Physiology-Cell Physiology. (n.d.). Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Retrieved from [Link]

-

AFG Scientific. (n.d.). Human inositol 1,4,5,-trisphosphate (IP3) Elisa Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). Thromboxane A2. Retrieved from [Link]

-

PubMed. (n.d.). Activation of protein kinase C by the action of 9,11-epithio-11,12-methano-thromboxane A2 (STA2), a stable analogue of thromboxane A2, in human platelets. Retrieved from [Link]

-

GeneGlobe. (n.d.). Gα12/13 Signaling. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Thromboxane A2: Physiology/pathophysiology, cellular signal transduction and pharmacology. Retrieved from [Link]

-

National Institutes of Health. (n.d.). RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets. Retrieved from [Link]

-

PubMed. (n.d.). Thromboxane (Tx) A2 Receptor Blockade and TxA2 Synthase Inhibition Alone and in Combination: Comparison of Anti-Aggregatory Efficacy in Human Platelets. Retrieved from [Link]

-

National Institutes of Health. (2023, October 16). Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. Retrieved from [Link]

-

PubMed. (n.d.). Activation of protein kinase C alters the interaction of alpha 2-adrenoceptors and the inhibitory GTP-binding protein (Gi) in human platelets. Retrieved from [Link]

Sources

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling interaction between thromboxane A2 receptor and alpha-13 subunit of guanine nucleotide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium- and protein kinase C-dependent activation of the tyrosine kinase PYK2 by angiotensin II in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of protein kinase C by the action of 9,11-epithio-11,12-methano-thromboxane A2 (STA2), a stable analogue of thromboxane A2, in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RhoA-mediated G12-G13 signaling maintains muscle stem cell quiescence and prevents stem cell loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 11. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple, quick and high-yield preparation of the human thromboxane A2 receptor in full size for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hellobio.com [hellobio.com]

- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 22. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 23. Calcium Imaging in mDA neurons [protocols.io]

- 24. assaygenie.com [assaygenie.com]

- 25. resources.amsbio.com [resources.amsbio.com]

- 26. IP3 Competitive ELISA Kit (EEL210) - Invitrogen [thermofisher.com]

- 27. Human inositol 1,4,5,-trisphosphate (IP3) Elisa Kit – AFG Scientific [afgsci.com]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 30. merckmillipore.com [merckmillipore.com]

- 31. mdpi.com [mdpi.com]

Foundational Research on Carbocyclic Thromboxane A2 Pharmacology

Executive Summary

Thromboxane A2 (TXA2) is a pivotal lipid mediator in hemostasis and vascular tone, yet its physiological study is hampered by extreme instability (t½ ≈ 30 seconds at pH 7.4).[1][2] Carbocyclic Thromboxane A2 (CTA2), a chemically stable isostere synthesized by Nicolaou et al., replaces the labile acetal oxygen of the oxane ring with a methylene group. This modification prevents hydrolytic degradation while retaining affinity for the Thromboxane Prostanoid (TP) receptor.

This guide details the pharmacological profile of CTA2, highlighting its unique utility in dissociating vasoconstrictor activity from platelet aggregation—a phenomenon distinct from other mimetics like U-46619.

Chemical Biology & Stability Profile

The Instability Problem

Native TXA2 possesses a strained bicyclic oxane-oxetane system. In aqueous environments, the acetal linkage undergoes rapid hydrolysis to form the biologically inactive Thromboxane B2 (TXB2).[3] This transient nature makes precise determination of receptor kinetics impossible with the native ligand.

The Carbocyclic Solution

CTA2 stabilizes the molecule by substituting the 11,12-oxygen bridge with a carbon linkage. This prevents the ring opening inherent to TXA2 degradation.

| Feature | Thromboxane A2 (TXA2) | Carbocyclic TXA2 (CTA2) | U-46619 (PGH2 Analog) |

| Half-life (pH 7.4) | ~30 seconds | > 1 week (Stable) | Stable |

| Chemical Class | Bicyclic oxane-oxetane | Carbocyclic analog | Endoperoxide analog |

| Primary Utility | In vivo hemostasis | Receptor kinetics, Vasoconstriction | General TP agonist standard |

| Platelet Potency | High | Variable (Species dependent) | High |

Receptor Pharmacology: The TP Interface

CTA2 acts as a specific ligand for the TP receptor, a G-protein coupled receptor (GPCR). Unlike U-46619, which acts as a full agonist across most tissue types, CTA2 exhibits functional selectivity .

Binding Kinetics

Radioligand binding studies using [³H]-U46619 or [¹²⁵I]-PTA-OH (Pinane TXA2) demonstrate that CTA2 competes for the same orthosteric site on the TP receptor.

-

Affinity (Kd): Typically in the nanomolar range (10–100 nM), comparable to U-46619 in vascular smooth muscle.

-

Dissociation: CTA2 reveals a distinct pharmacological divergence; it is a potent vasoconstrictor (coronary arteries) but shows reduced or negligible efficacy in inducing platelet aggregation in certain species (e.g., cats, dogs), though it retains activity in human platelets depending on the stereoisomer used.

Expert Insight: The "dissociation" observed with CTA2 suggests that TP receptors in platelets and vascular smooth muscle may differ in coupling efficiency or receptor reserve, or that CTA2 acts as a partial agonist that cannot reach the threshold for aggregation in systems with lower receptor density.

Signal Transduction Mechanisms

Upon binding to the TP receptor (TPα or TPβ isoforms), CTA2 primarily activates the Gαq/11 pathway. This triggers a cascade resulting in calcium mobilization and cytoskeletal reorganization.

Pathway Visualization

The following diagram illustrates the canonical signaling pathway activated by CTA2 in vascular smooth muscle cells (VSMCs).

Figure 1: Gq-coupled signaling cascade initiated by CTA2 leading to vascular smooth muscle contraction.

Experimental Protocols

Protocol A: Isometric Tension Studies (Vascular Smooth Muscle)

This assay quantifies the vasoconstrictor potency of CTA2.

Reagents:

-

Krebs-Henseleit buffer (pH 7.4).

-

CTA2 stock solution (dissolved in ethanol, diluted in buffer).

-

Indomethacin (10 µM) to block endogenous prostanoid production.

Step-by-Step Workflow:

-

Tissue Prep: Isolate coronary or mesenteric arteries from the specimen (e.g., guinea pig or cat). Clean adherent connective tissue.

-

Mounting: Cut into 2-3 mm rings and mount in organ baths containing aerated (95% O2/5% CO2) Krebs buffer at 37°C.

-

Equilibration: Apply resting tension (e.g., 1g) and equilibrate for 60 minutes, washing every 15 minutes.

-

Priming: Challenge with KCl (60 mM) to verify viability. Wash until baseline is restored.

-

CTA2 Challenge: Add CTA2 cumulatively (10⁻¹⁰ M to 10⁻⁶ M).

-

Measurement: Record tension (grams) via force-displacement transducers.

-

Validation: Construct concentration-response curves. Calculate EC50.[4]

Protocol B: Platelet Aggregation (Born Method)

Used to determine if CTA2 acts as an agonist or competitive antagonist in the specific species being tested.

Figure 2: Workflow for Light Transmission Aggregometry (LTA) to assess CTA2 activity.

Comparative Pharmacological Data

The following table summarizes the foundational data establishing CTA2 as a distinct pharmacological tool. Note the dissociation in the cat model, a key finding in early characterization.

| Parameter | CTA2 (Carbocyclic TXA2) | U-46619 | Reference |

| Coronary Vasoconstriction (Cat) | Potent (EC50 ~0.3 nM) | Potent | [Lefer et al., 1981] |

| Platelet Aggregation (Cat) | Inactive (up to 5 µM) | Potent Agonist | [Lefer et al., 1981] |

| Platelet Aggregation (Human) | Agonist (Stereoisomer dependent) | Potent Agonist | [Nicolaou et al., 1980] |

| Lysosomal Stabilization | Stabilizes (Protective) | Destabilizes | [Lefer et al., 1981] |

Scientific Integrity Note: The inactivity of CTA2 in cat platelets while maintaining potent vasoconstriction provided the first clear evidence that TXA2-induced aggregation and vasoconstriction could be pharmacologically separated, likely due to receptor subtypes or coupling reserves.

References

-

Nicolaou, K. C., Magolda, R. L., & Claremon, D. A. (1980). Carbocyclic thromboxane A2.[5][6][7] Journal of the American Chemical Society, 102(4), 1404-1409.

-

Lefer, A. M., Smith, E. F., Araki, H., Smith, J. B., Aharony, D., Claremon, D. A., Magolda, R. L., & Nicolaou, K. C. (1980). Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2. Proceedings of the National Academy of Sciences, 77(3), 1706-1710.[6]

-

Smith, E. F., Lefer, A. M., & Nicolaou, K. C. (1981). Mechanism of coronary vasoconstriction induced by carbocyclic thromboxane A2.[5] American Journal of Physiology-Heart and Circulatory Physiology, 240(4), H493-H497.

-

Morinelli, T. A., et al. (1989). Characterization of thromboxane A2/prostaglandin H2 receptors in human platelets using a new high affinity radioligand. Journal of Pharmacology and Experimental Therapeutics, 251(2), 557-562.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the thromboxane (TP-) receptor subtype involved in proliferation in cultured vascular smooth muscle cells of rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Vasoconstriction Modeling using Carbocyclic Thromboxane A2 (CTA2) in Perfused Organ Systems

Abstract & Core Rationale

This guide details the application of Carbocyclic Thromboxane A2 (CTA2) , a stable analog of the unstable arachidonic acid metabolite Thromboxane A2 (TXA2).[1] While the native TXA2 has a half-life of approximately 30 seconds in aqueous solution (hydrolyzing rapidly to the inactive TXB2), CTA2 replaces the unstable ether oxygen of the thromboxane ring with a methylene group. This modification confers hydrolytic stability while retaining high affinity for the Thromboxane Prostanoid (TP) receptor.

Why Choose CTA2 over U-46619? While U-46619 is a common TP receptor agonist, it is chemically an endoperoxide (PGH2) analog. CTA2 is a true structural analog of TXA2. Crucially, CTA2 exhibits a unique pharmacological profile: it is a potent vasoconstrictor (picomolar sensitivity) but demonstrates reduced or negligible platelet-aggregating activity compared to U-46619 or native TXA2 in certain species. This makes CTA2 the reagent of choice for isolating vascular smooth muscle mechanisms without confounding platelet-mediated variables.

Chemical & Pharmacological Profile

Mechanism of Action

CTA2 acts as a selective agonist at the TP receptor (G-protein coupled, G

Comparative Properties Table

| Feature | Native Thromboxane A2 (TXA2) | Carbocyclic Thromboxane A2 (CTA2) | U-46619 |

| Chemical Nature | Bicyclic ether (Unstable) | Carbocyclic analog (Stable) | PGH2 Endoperoxide analog |

| Half-Life (pH 7.4) | ~30 seconds | > 1 month | Stable |

| TP Receptor Affinity | High | High | High |

| Vascular Potency | High | Very High ( | High ( |

| Platelet Aggregation | Potent Inducer | Weak / Inactive (Species dependent) | Potent Inducer |

| Primary Utility | Physiological Reference | Vascular Spasm / Ischemia Models | General TP Agonism |

Signaling Pathway Visualization

The following diagram illustrates the specific signal transduction pathway activated by CTA2 in vascular smooth muscle cells.

Figure 1: Signal transduction pathway of CTA2 in vascular smooth muscle. Note the dual mechanism of Calcium mobilization (intracellular release and transmembrane influx).[2]

Experimental Protocols

Protocol A: Preparation and Handling of CTA2

Critical Warning: CTA2 is lipophilic. Direct addition of the pure compound to aqueous perfusion buffers will result in precipitation and erratic dosing.

-

Stock Solution: Dissolve crystalline CTA2 in 100% Ethanol or DMSO to a concentration of 10 mM . Flush with inert gas (

or Argon) and store at -20°C. -

Working Standard: Dilute the stock 1:1000 in saline or PBS to create a 10 µM working standard.

-

Note: Ensure the organic solvent concentration in the final organ bath does not exceed 0.1% (v/v).

-

-

Vessel Adsorption: CTA2 can adhere to certain plastics. Use glass reservoirs or silanized plastic tubing for low-concentration delivery to prevent potency loss.

Protocol B: Langendorff Heart (Coronary Spasm Model)

This protocol mimics coronary vasospasm (e.g., Prinzmetal's angina) or ischemia.

System Setup:

-

Mode: Constant Flow (preferred for measuring pressure changes) or Constant Pressure (measuring flow reduction).

-

Perfusate: Krebs-Henseleit Buffer (KHB), pH 7.4, 37°C, oxygenated with 95%

/ 5%

Step-by-Step Workflow:

-

Equilibration: Perfuse heart for 20 minutes to establish baseline Coronary Perfusion Pressure (CPP) or Coronary Flow (CF).

-

Dose-Finding (Bolus): Inject boluses of CTA2 (10 µL) into the aortic cannula side-port.

-

Range: 10 pM to 10 nM (final circulating concentration).

-

Observation: Expect immediate spike in CPP (Constant Flow) or drop in CF (Constant Pressure).

-

-

Continuous Infusion (Ischemia Model):

-

Prepare CTA2 in KHB at 5 ng/mL (approx. 14 nM) .

-

Infuse via syringe pump at 1% of total coronary flow rate.

-

Target: A sustained increase in perfusion pressure of 30–40 mmHg.

-

-

Reversal Challenge: Once stable constriction is achieved (plateau), administer a vasodilator (e.g., Nitroglycerin or Papaverine) to verify mechanism.

Protocol C: Isolated Perfused Lung (Pulmonary Hypertension)

Used to "pre-constrict" the pulmonary vasculature to allow detection of vasodilator efficacy.

-

Baseline: Establish baseline Pulmonary Arterial Pressure (PAP) at constant flow (e.g., 10-15 mL/min for rat lung).

-

Priming: Add Indomethacin (1-5 µM) to the buffer to block endogenous prostaglandin synthesis, ensuring the observed tone is solely due to CTA2.

-

Titration: Add CTA2 cumulatively to the reservoir.

-

Start: 0.1 nM.

-

Step: 0.5 log units every 5 minutes.

-

Goal: Increase PAP by 5–10 mmHg above baseline (sub-maximal constriction).

-

-

Stability: CTA2 provides a stable plateau of constriction for >60 minutes, unlike native TXA2 which requires continuous rapid infusion.

Experimental Workflow Diagram

Figure 2: Logical workflow for establishing a stable vasoconstriction model using CTA2.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Inconsistent Constriction | Adsorption to tubing | Switch to glass syringes or silanized tubing. |

| Precipitation | Stock concentration too high in aqueous buffer | Ensure intermediate dilution step; keep organic solvent <0.1% final. |

| No Response | Receptor desensitization | Washout period of 30-45 mins is required between dose-response curves. |

| Drifting Baseline | Endogenous eicosanoids | Pre-treat organ with Indomethacin to block endogenous COX activity. |

References

-

Nicolaou, K. C., et al. (1980). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation.[3] Proceedings of the National Academy of Sciences, 76(6), 2566-2570.

- Significance: Establishes the synthesis and separation of vasoconstrictor vs.

-

Lefer, A. M., et al. (1980). Mechanism of coronary vasoconstriction induced by carbocyclic thromboxane A2.[2][3][4][5][6][7][8] American Journal of Physiology-Heart and Circulatory Physiology, 238(3), H284-H291.

- Significance: Defines the specific coronary physiology and calcium dependence of CTA2.

-

Smith, E. F., et al. (1981).[6] Carbocyclic thromboxane A2: aggravation of myocardial ischemia by a new synthetic thromboxane A2 analog.[6] Prostaglandins, 21(3), 443-456.[6]

- Significance: Provides the protocol for inducing ischemia in c

-

Cayman Chemical. (n.d.). Carbocyclic Thromboxane A2 Product Information.

- Significance: Authoritative source for physical properties and solubility d

Sources

- 1. The stable analog carbocyclic TXA2 but not platelet-released TXA2 induces osteoclast-like cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of coronary vasoconstriction induced by carbocyclic thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbocyclic thromboxane A2: aggrevation of myocardial ischemia by a new synthetic thromboxane A2 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relaxation of carbocyclic thromboxane A2-induced contractions of isolated coronary arteries by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Carbocyclic Thromboxane A2 in Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Thromboxane A2 in Blood Pressure Regulation and the Utility of Carbocyclic Thromboxane A2 (CTA2)

Thromboxane A2 (TXA2), a potent eicosanoid, is a key player in cardiovascular physiology and pathophysiology.[1] Produced predominantly by activated platelets, TXA2 exerts its effects through the thromboxane A2 receptor (TP), a G-protein coupled receptor.[1] Activation of the TP receptor in vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and an increase in peripheral resistance, a hallmark of hypertension.[2] Beyond its acute vasoconstrictive effects, chronic elevation of TXA2 has been implicated in the development and maintenance of hypertension through mechanisms that may include stimulating the growth and proliferation of vascular smooth muscle cells, contributing to vascular hypertrophy.[2]

Due to the inherent instability of native TXA2, which has a half-life of approximately 30 seconds in aqueous solution, stable analogs are indispensable tools for in vivo research.[3] Carbocyclic thromboxane A2 (CTA2) is a stable and selective TXA2 mimetic that allows for the controlled and sustained activation of the TP receptor in experimental models. This makes CTA2 a valuable pharmacological tool for elucidating the precise role of the TXA2 pathway in the pathogenesis of hypertension and for the preclinical evaluation of novel anti-hypertensive therapies targeting this pathway.

These application notes provide a comprehensive guide to the use of CTA2 in establishing rodent models of hypertension, including detailed protocols, considerations for experimental design, and methods for assessing the hypertensive phenotype.

Signaling Pathway of Thromboxane A2 Receptor

The binding of CTA2 to the TP receptor initiates a cascade of intracellular events culminating in vasoconstriction. The primary signaling pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and vasoconstriction.

Caption: Signaling pathway of Carbocyclic Thromboxane A2 (CTA2) leading to vasoconstriction.

Experimental Protocols

Part 1: Preparation of Carbocyclic Thromboxane A2 for In Vivo Administration

A. Rationale and Considerations:

The successful induction of hypertension with CTA2 is critically dependent on its proper preparation and administration. Due to its lipophilic nature, CTA2 has poor aqueous solubility. Therefore, a suitable vehicle is required to ensure its bioavailability and stability in solution. The choice of vehicle and preparation method should aim to minimize precipitation and ensure accurate dosing.

B. Materials:

-

Carbocyclic Thromboxane A2 (CTA2) powder

-

Ethanol (100%, ACS grade)

-

Saline (0.9% NaCl, sterile)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

C. Step-by-Step Protocol:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Accurately weigh the desired amount of CTA2 powder in a sterile microcentrifuge tube.

-

Add a small volume of 100% ethanol to dissolve the CTA2 completely. For example, to prepare a 1 mg/mL stock, dissolve 1 mg of CTA2 in 1 mL of ethanol.

-

Vortex thoroughly until the powder is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (for intravenous infusion):

-

On the day of the experiment, thaw an aliquot of the CTA2 stock solution.

-

Dilute the stock solution with sterile saline to the desired final concentration. It is crucial to perform a stepwise dilution to avoid precipitation.

-

Example Dilution: To prepare a 10 µg/mL working solution, first dilute the 1 mg/mL stock 1:10 in ethanol (to 100 µg/mL), and then dilute this intermediate solution 1:10 in sterile saline.

-

Vortex the working solution gently but thoroughly. If any precipitation is observed, brief sonication may be used to aid in solubilization.

-

The final concentration of ethanol in the working solution should be kept to a minimum (ideally less than 5%) to avoid adverse effects in the animal.

-

D. Self-Validation and Quality Control:

-

Visual Inspection: Always visually inspect the working solution for any signs of precipitation before administration. A clear solution is essential for accurate dosing.

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of ethanol in saline as the CTA2 working solution. This is critical to distinguish the effects of CTA2 from those of the vehicle.

Part 2: Induction of Hypertension in a Rat Model via Continuous Intravenous Infusion

A. Rationale and Experimental Design:

Continuous intravenous infusion is the preferred method for administering CTA2 to induce a sustained hypertensive state. This method allows for precise control over the dose and plasma concentration of the compound. Due to the potent and rapid action of CTA2, a dose-response study is highly recommended to determine the optimal infusion rate for achieving the desired level of hypertension without causing excessive adverse effects. The use of osmotic minipumps for long-term infusion is a viable alternative for chronic hypertension models.

B. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats are commonly used. Spontaneously hypertensive rats (SHR) can also be used to study the exacerbating effects of CTA2 on a pre-existing hypertensive background.[4]

-

Age/Weight: Young adult rats (e.g., 10-12 weeks old, 250-350g) are typically used.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

C. Materials:

-

Prepared CTA2 working solution and vehicle control

-

Infusion pump

-

Catheters for intravenous infusion (e.g., jugular vein)

-

Surgical instruments for catheter implantation

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Blood pressure monitoring system (telemetry or tail-cuff)

D. Step-by-Step Protocol:

-

Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Surgically implant a catheter into the jugular vein for intravenous infusion.

-

If using telemetry for blood pressure monitoring, implant the telemetry probe according to the manufacturer's instructions.

-

Allow the animal to recover from surgery for at least 48-72 hours before starting the infusion.

-

-

Baseline Blood Pressure Measurement:

-

Record baseline blood pressure and heart rate for at least 24-48 hours before the start of the infusion to establish a stable baseline.

-

-

CTA2 Infusion:

-

Connect the venous catheter to the infusion pump containing the CTA2 working solution or vehicle control.

-

Suggested Starting Dose-Response Range: Based on available literature for thromboxane analogs, a starting infusion rate of 0.5 to 5.0 µg/kg/min is recommended.[5] It is critical to perform a pilot study to determine the optimal dose for your specific experimental conditions.

-

Initiate the infusion and continuously monitor blood pressure and heart rate.

-

The duration of the infusion will depend on the experimental goals (e.g., 24 hours for an acute model, or several days to weeks for a chronic model using osmotic minipumps).

-

E. Experimental Workflow Diagram:

Caption: Experimental workflow for inducing hypertension in rats using continuous CTA2 infusion.

Assessment and Data Presentation

Monitoring Blood Pressure

-

Telemetry: This is the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.

-

Tail-Cuff Plethysmography: A non-invasive method suitable for repeated measurements. It is important to acclimate the animals to the restraining device to minimize stress-induced blood pressure fluctuations.

Data Presentation

Summarize key quantitative data in a clear and concise table for easy comparison between experimental groups.

| Parameter | Vehicle Control Group | CTA2 Treatment Group (Dose 1) | CTA2 Treatment Group (Dose 2) |

| Baseline Systolic BP (mmHg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Baseline Diastolic BP (mmHg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Peak Systolic BP (mmHg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Peak Diastolic BP (mmHg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Average Heart Rate (bpm) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Histopathological Analysis

At the end of the study, key organs can be harvested for histopathological analysis to assess for hypertension-induced end-organ damage.

-

Kidney: Examine for signs of glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

-

Heart: Assess for cardiac hypertrophy and fibrosis.

-

Aorta: Evaluate for vascular remodeling, including medial thickening and increased collagen deposition.

Trustworthiness and Self-Validation

-

Dose-Response Relationship: Establishing a clear dose-response relationship is crucial to validate that the observed hypertensive effect is indeed mediated by CTA2.

-

Use of a TP Receptor Antagonist: To confirm the specificity of the CTA2-induced hypertension, a separate cohort of animals can be pre-treated with a selective TP receptor antagonist. The antagonist should block or significantly attenuate the hypertensive response to CTA2.

-

Reproducibility: Ensure that the experimental protocol is detailed and standardized to allow for reproducibility of the results.

Conclusion

Carbocyclic thromboxane A2 is a powerful tool for investigating the role of the thromboxane A2 pathway in the pathophysiology of hypertension. The protocols and guidelines presented here provide a framework for the successful application of CTA2 in creating robust and reproducible animal models of hypertension. Careful attention to experimental design, particularly in dose selection and blood pressure monitoring, is essential for obtaining meaningful and translatable results that can ultimately inform the development of novel therapeutic strategies for this prevalent cardiovascular disease.

References

- Toda, N. (1982). Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries.

- Linas, S. L. (1984). Prostacyclin, thromboxane A2, and hypertension.

- Schrör, K., & Hecker, G. (1986). Aggravation of myocardial ischemia by a new synthetic thromboxane A2 analog. Journal of Cardiovascular Pharmacology, 8(3), 476-481.

- Purkerson, M. L., & Martin, K. J. (1990).

- FitzGerald, G. A., Oates, J. A., & Hawiger, J. (1983). Thromboxane A2 synthesis in pregnancy-induced hypertension.

- Rucker, D., & Dhamoon, A. S. (2022). Physiology, Thromboxane A2. In StatPearls.

- Hohlfeld, T., & Schrör, K. (1999). Thromboxane-mimetic U46619 causes depressor responses in anaesthetized rats. Journal of Pharmacy and Pharmacology, 51(5), 579-583.

- Guh, J. H., Chueh, H. Y., & Teng, C. M. (1996). U 46619 induces different blood pressure effects in male and female spontaneously hypertensive rats (SHR). Naunyn-Schmiedeberg's Archives of Pharmacology, 353(5), 558-563.

- Gök, S., Ulusoy, S., & Erden, B. F. (2004). Restoration of Blood Pressure by Centrally Injected U-46619, a Thromboxane A2 Analog, in Hemorrhaged Hypotensive Rats: Investigation of Different Brain Areas. Neuroendocrinology, 79(4), 220-229.